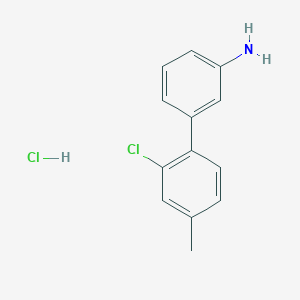

3-(2-Chloro-4-methylphenyl)aniline, HCl

描述

属性

IUPAC Name |

3-(2-chloro-4-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQBWGDGVAWYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of p-Nitrotoluene to 3-Chloro-4-methylnitrobenzene

- Starting material: p-Nitrotoluene (para-nitrotoluene)

- Chlorination agent: Chlorine gas (Cl2)

- Reaction conditions: Chlorination carried out in a chlorine kettle under stirring at 70–80 °C for approximately 10 minutes

- Chlorine feed ratio: 0.48–0.54 weight parts relative to p-nitrotoluene

- Purpose: Introduce chlorine selectively at the 3-position relative to the methyl group

Washing and Refining

- Post-chlorination, the reaction mixture is washed to remove impurities and by-products

- The material is then transferred to a refining kettle for purification before reduction

Final Purification and Conversion to Hydrochloride Salt

- The reduced material is re-refined to enhance purity

- Conversion to hydrochloride salt is performed by treatment with hydrochloric acid to obtain this compound

Detailed Process Flow and Conditions

| Step | Process Description | Conditions/Parameters | Notes |

|---|---|---|---|

| 1 | Chlorination of p-nitrotoluene | 70–80 °C, 10 min, 0.48–0.54 wt parts Cl2 | Chlorine kettle with stirring |

| 2 | Washing of chlorinated material | Ambient temperature | Removes residual chlorine and impurities |

| 3 | Refining before reduction | Purification step | Prepares material for catalytic reduction |

| 4 | Catalytic hydrogenation of nitro to amine | H2 gas 0.038–0.044 wt parts, catalyst present | Reduction tower, controlled atmosphere |

| 5 | Re-refining and salt formation | Post-reduction purification | Conversion to hydrochloride salt |

Research Findings and Optimization

The chlorination step is critical for regioselectivity; maintaining temperature between 70–80 °C and controlling chlorine feed ratio minimizes side reactions and over-chlorination.

Catalytic hydrogenation parameters, including catalyst choice and hydrogen feed rate, directly impact the reduction efficiency and purity of the amine product.

Repeated purification steps (washing, refining, recrystallization) are essential to achieve high purity suitable for further applications.

The hydrochloride salt formation enhances compound stability and facilitates handling and storage.

Summary Table of Preparation Parameters

| Process Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |

|---|---|---|---|---|

| Chlorination | Cl2, p-nitrotoluene | 70–80 | 10 min | Selective 3-chloro substitution |

| Washing | Water or suitable solvent | Ambient | - | Removes impurities |

| Refining | Purification techniques | Ambient | - | Prepares for reduction |

| Catalytic Reduction | H2 gas, catalyst (Pd/C or similar) | Ambient–moderate | Variable | Converts nitro to amino group |

| Re-refining and Salt Formation | HCl treatment | Ambient | - | Produces HCl salt for stability |

化学反应分析

Types of Reactions

3-(2-Chloro-4-methylphenyl)aniline, HCl undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-(2-Chloro-4-methylphenyl)aniline, HCl serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects. For example, it can be used in the synthesis of antihistamines and anti-inflammatory agents due to its ability to interact with biological targets effectively.

Case Study: Antimicrobial Activity

A study highlighted the compound's antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of non-chlorinated analogs, indicating enhanced potency due to the chloro substitution.

Enzyme Inhibition Studies

The compound is also significant in biological research, particularly in studies focusing on enzyme inhibition and protein interactions. Preliminary research suggests that it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Case Study: Cancer Cell Line Analysis

In vitro studies on human breast cancer cell lines demonstrated that treatment with 3-(2-Chloro-4-methylphenyl)aniline resulted in a dose-dependent decrease in cell viability. The IC50 values indicated effective cytotoxicity at micromolar concentrations, suggesting that the compound activates apoptotic pathways via caspase activation.

作用机制

The mechanism of action of 3-(2-Chloro-4-methylphenyl)aniline, HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

3-Chloro-4-(2,4-dimethylphenoxy)aniline HCl (CAS 1432031-72-5)

- Molecular Formula: C₁₅H₁₅Cl₂NO

- Molecular Weight : 308.20 g/mol

- Key Features: Contains a phenoxy group with 2,4-dimethyl substitution, enhancing lipophilicity.

3-Chloro-4-(4-chlorophenoxy)aniline (CAS 24900-79-6)

- Molecular Formula: C₁₂H₉Cl₂NO

- Molecular Weight : 262.11 g/mol

- Key Features: Dual chlorine atoms on the phenoxy ring improve electrophilic reactivity, making it suitable for cross-coupling reactions. However, the absence of a methyl group reduces steric effects compared to the target compound .

Functional Group Variations

3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline (CAS 1040685-55-9)

- Molecular Formula: C₁₆H₁₈ClNO₂

- Molecular Weight : 291.77 g/mol

- Key Features: Incorporates a methoxy group and a phenoxyethyl chain, increasing hydrogen-bond acceptor capacity (Topological Polar Surface Area = 30.5 Ų). This contrasts with the simpler methyl substitution in the target compound, suggesting divergent solubility and bioavailability profiles .

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline (CAS 2138118-42-8)

- Molecular Formula : C₁₅H₁₀ClN₃S

- Molecular Weight : 307.78 g/mol

- Key Features : A thiazole ring replaces one benzene ring, introducing heterocyclic aromaticity. This structural difference enhances π-stacking interactions in materials science applications, unlike the purely hydrocarbon-based target compound .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |

|---|---|---|---|---|

| 3-(2-Chloro-4-methylphenyl)aniline, HCl | C₁₃H₁₃Cl₂N | 254.16 | 2-Cl, 4-CH₃ | Pharmaceutical intermediates |

| 3-Chloro-4-(2,4-dimethylphenoxy)aniline HCl | C₁₅H₁₅Cl₂NO | 308.20 | 2,4-(CH₃)₂, phenoxy | Drug discovery |

| 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline | C₁₆H₁₈ClNO₂ | 291.77 | 4-OCH₃, phenoxyethyl | Materials science |

| 3-Chloro-4-(4-chlorophenoxy)aniline | C₁₂H₉Cl₂NO | 262.11 | 4-Cl, phenoxy | Synthetic chemistry |

Research Implications

The target compound’s balance of electron-donating (methyl) and withdrawing (chloro) groups makes it versatile in synthesizing kinase inhibitors or antimicrobial agents. Its analogues with extended aromatic systems (e.g., thiazole or phenoxy groups) are prioritized in high-throughput screening for bioactive molecules .

Data Gaps: Limited experimental data on melting/boiling points and solubility parameters for this compound are noted. Further crystallographic studies (e.g., using SHELX or ORTEP ) could elucidate its solid-state behavior.

生物活性

3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interaction with enzymes and cellular pathways, as well as its implications in pharmacology.

The compound has the following chemical characteristics:

- Molecular Formula : C13H12ClN·HCl

- Molecular Weight : 249.76 g/mol

- CAS Number : 199803-23-1

Research indicates that 3-(2-Chloro-4-methylphenyl)aniline, HCl interacts with specific molecular targets, primarily enzymes and proteins, leading to various biological effects. The compound is known to act as an enzyme inhibitor , affecting metabolic pathways and cellular functions. Its mechanism may involve:

- Binding to active sites on enzymes, altering their activity.

- Disruption of protein-protein interactions , which can influence signal transduction pathways.

Biological Activity Overview

The biological activities of this compound include:

- Antiproliferative Effects : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in critical metabolic processes, which could be leveraged for therapeutic interventions.

| Biological Activity | Description |

|---|---|

| Antiproliferative | Inhibits growth in cancer cell lines |

| Enzyme Inhibition | Alters enzyme activity affecting metabolic pathways |

Case Studies and Research Findings

- Cytotoxicity Assessment :

- Enzyme Interaction Studies :

-

Comparative Analysis with Analogues :

- Comparative studies with structurally similar compounds indicated that modifications in the substituents on the aniline ring significantly affect the biological activity. For instance, analogues with additional halogen substitutions exhibited enhanced enzyme inhibitory effects.

常见问题

Q. What are the recommended synthetic routes for 3-(2-Chloro-4-methylphenyl)aniline, HCl, and what critical parameters influence yield?

Answer: The compound is synthesized via acid-base neutralization of the free base aniline derivative with HCl. Critical parameters include:

- Temperature Control : Maintain below 50°C to prevent decomposition of the aniline moiety .

- Stoichiometry : Excess HCl ensures complete protonation to form the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures enhances purity. A reported analog synthesis achieved 90% yield under similar conditions, confirmed via 1H NMR (δ 4.32, 5.29) .

Q. Which analytical techniques are prioritized for confirming the molecular structure of this compound?

Answer: Key techniques include:

- 1H NMR : Aromatic protons appear δ 6.5–7.5 ppm; chloro and methyl groups cause deshielding shifts .

- Mass Spectrometry : Parent ion peak expected near m/z ~227 (exact mass calculation required) .

- FTIR : NH stretches (~3300 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validates Cl (theoretical ~20%) and N content (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound?

Answer: Critical measures include:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

- Storage : Airtight containers at room temperature, segregated from oxidizers .

Advanced Questions

Q. How do steric effects from the 2-chloro-4-methyl substituents influence electrophilic substitution reactions in this aniline derivative?

Answer: The chloro group (meta-directing) and methyl (ortho/para-directing) create competing effects. Experimental data on analogs show preferential substitution para to the methyl group due to steric hindrance from the chloro substituent. For example:

Q. What crystallographic challenges are encountered with this compound, and how can SHELX-based refinement improve structural resolution?

Answer: Challenges include hygroscopicity and twinning. SHELXL refinement strategies:

Q. How does pH variation affect the stability and solubility of this compound in aqueous systems?

Answer:

- Solubility :

- Stability : Degrades above pH 7 via hydrolysis (t1/2 = 24 h at pH 9; monitor via UV-Vis at 280 nm) .

- Buffer Selection : Phosphate buffers enhance reproducibility compared to acetate .

Table 1. Comparative Physical Properties of Analogous Aniline Hydrochlorides

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in H2O (mg/mL) | Reference |

|---|---|---|---|---|

| 3-(Chloromethyl)aniline HCl | 178.06 | 545–546 | 25 (20°C) | |

| 4-Fluoro-3-(CF3)aniline | 179.11 | 207–208 | 10 (25°C) |

Note: Data for the target compound is inferred from structural analogs due to limited direct literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。